2-Fluoropyridine
Overview
Description
2-Fluoropyridine is an organic compound with the molecular formula C5H4FN. It is a derivative of pyridine, where one hydrogen atom in the pyridine ring is replaced by a fluorine atom at the second position. This compound is a colorless liquid with a boiling point of approximately 126°C and is known for its unique chemical properties due to the presence of the fluorine atom, which is a strong electron-withdrawing group .
Mechanism of Action
Target of Action
2-Fluoropyridine is a fluorinated pyridine derivative Fluoropyridines in general have been noted for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
It’s worth noting that fluoropyridines are often used in the synthesis of various biologically active compounds , indicating that they may have significant molecular and cellular effects.
Action Environment
The synthesis of fluoropyridines often involves specific environmental conditions , suggesting that these conditions could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoropyridine can be synthesized through various methods. One common method involves the fluorination of pyridine derivatives. For example, 2-amino-3-hydroxypyridine can be diazotized with sodium nitrite in the presence of tetrafluoroboric acid to yield 3-hydroxy-2-fluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to produce 2-fluoro-3-bromopyridine .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of pyridine with complex aluminum fluoride and copper fluoride at high temperatures (450-500°C). This method yields a mixture of this compound and 2,6-difluoropyridine .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom makes it less reactive than its chlorinated and brominated analogues, but it still participates in several important reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid.
Oxidation and Reduction: These reactions can be carried out using standard oxidizing and reducing agents, although specific conditions may vary depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of this compound .
Scientific Research Applications
2-Fluoropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Fluoropyridine can be compared with other halogenated pyridines, such as 2-chloropyridine and 2-bromopyridine. While all these compounds share similar structures, the presence of different halogen atoms significantly affects their chemical properties and reactivity. For example:
2-Chloropyridine: More reactive in nucleophilic substitution reactions compared to this compound due to the weaker electron-withdrawing effect of chlorine.
2-Bromopyridine: Even more reactive than 2-chloropyridine, making it suitable for different synthetic applications.
The unique properties of this compound, such as its reduced basicity and lower reactivity, make it particularly valuable in applications where controlled reactivity is desired .
Properties
IUPAC Name |
2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN/c6-5-3-1-2-4-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAODLNXWYIKSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190689 | |
Record name | Pyridine, 2-fluoro- | |
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Molecular Weight |
97.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark brown liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Fluoropyridine | |
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Vapor Pressure |
26.6 [mmHg] | |
Record name | 2-Fluoropyridine | |
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CAS No. |
372-48-5 | |
Record name | 2-Fluoropyridine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=372-48-5 | |
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Record name | 2-Fluoropyridine | |
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Record name | 2-Fluoropyridine | |
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Record name | Pyridine, 2-fluoro- | |
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Record name | 2-fluoropyridine | |
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Record name | 2-Fluoropyridine | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-fluoropyridine?
A1: this compound has the molecular formula C5H4FN and a molecular weight of 97.09 g/mol.
Q2: How can spectroscopic data aid in characterizing this compound?
A2: Various spectroscopic techniques are valuable for characterizing this compound:
- NMR Spectroscopy: Provides structural information by analyzing the magnetic environments of 1H, 13C, and 19F nuclei. For instance, 19F NMR helps determine the chemical environment and electronic effects around the fluorine atom. [, , ]
- Vibrational Spectroscopy: Infrared (IR) spectroscopy is sensitive to changes in dipole moments upon molecular vibrations. In the context of this compound, IR spectroscopy has been particularly useful for studying its hydrogen bonding interactions with water and other solvents. [, , ]
- UV-Vis Spectroscopy: Electronic transitions within the molecule can be probed using UV-Vis spectroscopy. This technique, in conjunction with theoretical calculations, helps in understanding the electronic structure and excited-state behavior of this compound. [, , ]
- X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of atoms within a molecule. XPS studies on this compound have shed light on the core-level binding energies of carbon atoms and the influence of fluorine substitution. []
Q3: How does this compound interact with water molecules?
A3: this compound interacts with water predominantly through hydrogen bonding. Water molecules act as hydrogen bond donors, forming strong O-H···N interactions with the nitrogen atom of this compound. Weaker C-H···O hydrogen bonds also contribute to the stability of these clusters. [, , ]
Q4: Can this compound participate in other non-covalent interactions?
A4: Yes, studies have shown that this compound can engage in weak hydrogen bonding interactions with other protic solvents like 2,2,2-trifluoroethanol (TFE). Additionally, it can form van der Waals complexes with argon, where the argon atom is located above the plane of the aromatic ring. [, ]
Q5: What are the common reactions of this compound?
A5: this compound exhibits diverse reactivity, including:
- Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a good leaving group, can be substituted by various nucleophiles. For example, reactions with amines can yield 2-aminopyridine derivatives, while reactions with alkoxides can produce 2-alkoxypyridines. [, , , , , ]
- Metalation Reactions: The presence of fluorine can direct lithiation reactions to the ortho-position. These organolithium intermediates are versatile building blocks for further functionalization. []
- Photochemical Reactions: this compound can participate in photochemical reactions, leading to interesting transformations. For instance, irradiation in the presence of amines can result in substitution reactions at different positions of the pyridine ring. [, ]
Q6: Does this compound exhibit catalytic activity?
A6: While this compound itself may not be a catalyst, it plays a crucial role as a ligand in transition-metal catalysis.
Q7: How does this compound function as a ligand in catalysis?
A7: this compound can coordinate to transition metals like palladium through its nitrogen atom. This coordination can influence the reactivity and selectivity of the metal center. []
Q8: Are there specific examples of catalytic reactions where this compound is beneficial?
A8: Yes, this compound has shown remarkable efficacy as a ligand in the palladium-catalyzed aerobic oxidative coupling of o-xylene, a reaction of industrial significance for producing monomers used in polyimide resins. The presence of this compound as a ligand led to enhanced chemoselectivity and regioselectivity compared to other ligands. []
Q9: How is computational chemistry used to study this compound?
A9: Computational methods are invaluable for:
- Structure Determination: Quantum chemical calculations, such as Density Functional Theory (DFT), help determine the optimized geometries of this compound and its complexes. These calculations provide insights into bond lengths, bond angles, and conformational preferences. [, , , , ]
- Electronic Structure Analysis: Computational methods can elucidate the electronic structure of this compound, providing information about molecular orbitals, ionization energies, and electron affinities. [, ]
- Spectroscopic Property Prediction: Theoretical calculations can predict various spectroscopic properties, including vibrational frequencies, NMR chemical shifts, and electronic transition energies, aiding in the interpretation of experimental data. [, , , ]
Q10: How do substituents on the pyridine ring affect the properties of this compound?
A10: Substituents can significantly influence the electronic properties and reactivity of this compound.
- Electron-withdrawing groups: Decrease the electron density of the ring, making it less reactive towards electrophiles but potentially enhancing the reactivity of the 2-fluoro substituent towards nucleophilic substitution. [, ]
Q11: What about its stability in different solvents?
A11: this compound is soluble in many organic solvents, including dichloromethane, tetrahydrofuran, and toluene. Its stability in these solvents is generally good, although specific reaction conditions should always be considered. [, , ]
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